

An In-depth Technical Guide to Asp-AMS (CAS Number 828288-98-8)

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Compound of Interest

Compound Name: Asp-AMS
Cat. No.: B15612854

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Abstract

Asp-AMS, with the CAS number 828288-98-8, is a potent and specific inhibitor of aspartyl-tRNA synthetase (AspRS), demonstrating a pronounced selectivity for the mitochondrial isoform over its cytosolic and bacterial counterparts. This technical guide provides a comprehensive overview of **Asp-AMS**, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the downstream cellular signaling pathways affected by its activity. The information is intended to support further research and development efforts involving this molecule.

Core Compound Information

Property	Value	Reference
CAS Number	828288-98-8	N/A
Full Chemical Name	5'-O-[N-(L-aspartyl)sulfamoyl]adenosine	N/A
Molecular Formula	C ₁₄ H ₁₉ N ₇ O ₉ S	N/A
Molecular Weight	461.41 g/mol	N/A

Mechanism of Action

Asp-AMS functions as a competitive inhibitor of aspartyl-tRNA synthetase (AspRS). It is an analogue of the natural reaction intermediate, aspartyl-adenylate. By binding to the active site of AspRS, **Asp-AMS** prevents the charging of tRNA^{Asp} with aspartate, a critical step in protein synthesis.

The inhibitory effect of **Asp-AMS** is significantly more potent against the human mitochondrial aspartyl-tRNA synthetase (mt-AspRS) compared to the human cytosolic (cyt-AspRS) and bacterial forms of the enzyme.

Quantitative Inhibitory Data

The inhibitory potency of **Asp-AMS** has been quantified through the determination of its inhibition constant (K_i). The following table summarizes the reported K_i values for **Asp-AMS** against different forms of aspartyl-tRNA synthetase.

Enzyme Target	K_i Value	Fold-Increase in Potency (vs. cyt-AspRS)	Reference
Human mitochondrial AspRS (mt-AspRS)	10 nM	30x	[1]
Human cytosolic AspRS (cyt-AspRS)	300 nM	1x	[1]

Experimental Protocols

Synthesis of Asp-AMS

A general method for the synthesis of 5'-O-[N-(acyl)sulfamoyl]adenosine derivatives, including **Asp-AMS**, can be achieved through solid-phase synthesis. This methodology offers a reliable and efficient route to produce these compounds.

Workflow for Solid-Phase Synthesis of **Asp-AMS**:

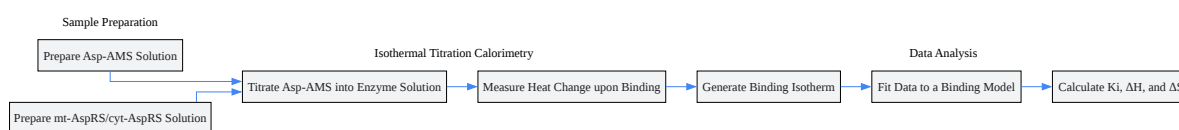
Solid-phase synthesis workflow for **Asp-AMS**.

A detailed protocol for a similar class of compounds involves the use of a Rink amide polystyrene solid support with an appropriately protected ribo-purine starting material.[2] The synthesis proceeds through a series of coupling and deprotection steps to build the final molecule on the solid support, followed by cleavage and final purification.

Determination of Inhibitory Potency (K_i)

The inhibition constants (K_i) for **Asp-AMS** are determined through enzyme kinetic studies. A common method employed for studying the binding of inhibitors to their target enzymes is Isothermal Titration Calorimetry (ITC).

Experimental Workflow for K_i Determination using ITC:



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Workflow for K_i determination using ITC.

In a typical ITC experiment, a solution of the enzyme (e.g., human mitochondrial aspartyl-tRNA synthetase) is placed in the sample cell, and the inhibitor (**Asp-AMS**) is titrated into the cell in small aliquots. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (K_a), which can be used to calculate the inhibition constant (K_i), as well as the enthalpy (ΔH) and entropy (ΔS) of binding.[1]

Analytical Methods

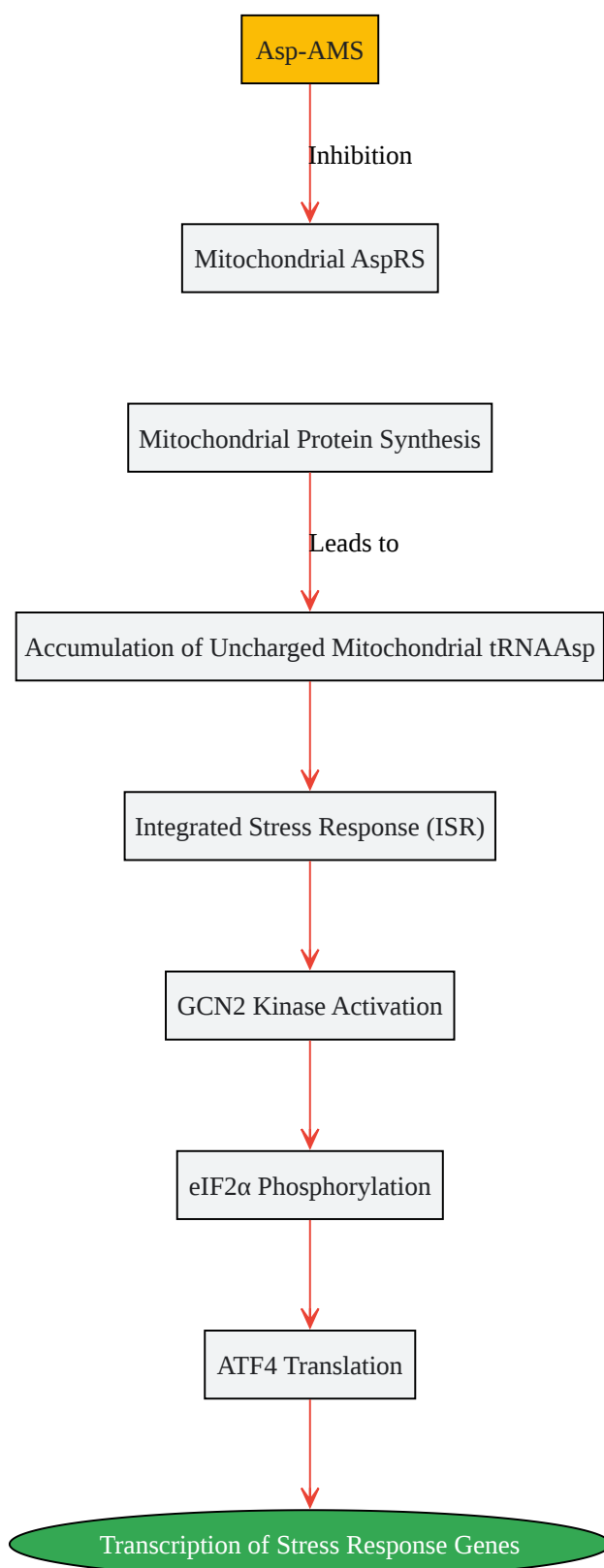
The characterization and quantification of **Asp-AMS** and related compounds can be performed using standard analytical techniques.

- **High-Performance Liquid Chromatography (HPLC):** HPLC is a fundamental technique for the purification and purity assessment of **Asp-AMS**. A reversed-phase column with a suitable mobile phase gradient (e.g., water/acetonitrile with a modifier like formic acid or ammonium formate) would be appropriate for separating **Asp-AMS** from starting materials and byproducts.
- **Mass Spectrometry (MS):** Mass spectrometry is used to confirm the molecular weight of the synthesized **Asp-AMS**. When coupled with HPLC (LC-MS), it can provide both separation and identification of the compound in complex mixtures.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** NMR spectroscopy (^1H and ^{13}C) is essential for the structural elucidation of **Asp-AMS**, confirming the connectivity of atoms within the molecule.

Signaling Pathways and Cellular Consequences

The primary molecular event initiated by **Asp-AMS** is the inhibition of mitochondrial protein synthesis due to the lack of charged tRNA^{Asp}. This disruption of mitochondrial translation has significant downstream consequences for cellular homeostasis, primarily through the activation of cellular stress responses.

Signaling Pathway Activated by mt-AspRS Inhibition:



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Integrated Stress Response activation by mt-AspRS inhibition.

Inhibition of mitochondrial aspartyl-tRNA synthetase leads to an accumulation of uncharged tRNA^{Asp} within the mitochondria. This accumulation is a signal of mitochondrial stress that can activate the Integrated Stress Response (ISR).^{[3][4]} The ISR is a key signaling network that allows cells to adapt to various stress conditions. A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2 α) by kinases such as GCN2. Phosphorylated eIF2 α leads to a global reduction in protein synthesis but selectively promotes the translation of specific mRNAs, such as that of the transcription factor ATF4. ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, oxidative stress resistance, and apoptosis, in an attempt to restore cellular homeostasis.

Conclusion

Asp-AMS is a valuable research tool for studying the role of mitochondrial protein synthesis in cellular physiology and disease. Its high potency and selectivity for mitochondrial AspRS make it a precise probe for dissecting the consequences of mitochondrial translational stress. This guide provides a foundational understanding of **Asp-AMS**, which should facilitate its application in diverse research settings, from basic science to drug discovery. Further investigations into its in vivo efficacy and pharmacokinetic properties are warranted to explore its full therapeutic potential.

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